molecular formula C13H24ClNO2 B2868491 Methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate;hydrochloride CAS No. 2411177-91-6

Methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate;hydrochloride

Cat. No.: B2868491
CAS No.: 2411177-91-6
M. Wt: 261.79
InChI Key: RRGQFLGERTTWEQ-NEPJUHHUSA-N
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Description

Methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate hydrochloride is a piperidine derivative characterized by a cyclohexyl substituent at the 4-position and a methyl ester group at the 2-position. The stereochemistry (2S,4R) is critical for its biological activity and physicochemical properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological and metabolic disorders. Its crystalline structure and hydrogen-bonding network (common in piperidine derivatives) contribute to its stability and solubility profile .

Properties

IUPAC Name

methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2.ClH/c1-16-13(15)12-9-11(7-8-14-12)10-5-3-2-4-6-10;/h10-12,14H,2-9H2,1H3;1H/t11-,12+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIVQHCZOYJOIV-LYCTWNKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)C2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CCN1)C2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate; hydrochloride is a chemical compound that has garnered interest in scientific research due to its unique structural properties and potential biological activities. This article explores its biological activity, including its interactions with various receptors and enzymes, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a cyclohexyl group attached to a piperidine ring, which is significant for its biological interactions. The hydrochloride form enhances the compound's solubility and stability, making it suitable for various applications in pharmacological research.

Methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate; hydrochloride is believed to act as a ligand for several receptors involved in neurotransmitter modulation. Its structural analogs have shown promising results in influencing pain and anxiety pathways, suggesting that this compound may also possess similar properties.

Potential Therapeutic Applications

  • Neurological Disorders : Similar compounds have been implicated in the modulation of neurotransmitter systems, particularly those related to anxiety and pain management. This suggests potential applications in treating conditions like depression and chronic pain.
  • Cancer Therapy : Research indicates that piperidine derivatives may exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific enzymes involved in tumor progression .
  • Alzheimer's Disease : Some derivatives of piperidine have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This inhibition can enhance cholinergic signaling, potentially improving cognitive function in affected individuals .

Study on Anticancer Activity

A study investigated the anticancer properties of piperidine derivatives, including methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate; hydrochloride. The results indicated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines. The study employed a three-component 1,3-dipolar cycloaddition method to synthesize these derivatives, demonstrating enhanced activity compared to standard chemotherapeutic agents like bleomycin .

Neurotransmitter Modulation Studies

Research focusing on the interaction of piperidine derivatives with sigma receptors has shown that these compounds can modulate neurotransmitter release and neuronal excitability. Sigma receptors are implicated in various neurological conditions, making them a target for drug development aimed at treating disorders such as depression and schizophrenia .

Comparative Analysis of Related Compounds

To better understand the unique properties of methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate; hydrochloride, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-Cyclohexylpiperidine-4-carboxylic acidCyclohexyl group attached to a piperidine ringDifferent functional groups at the carboxylic acid position
1-Cyclohexyl-4-piperidinecarboxylic acid hydrochlorideSimilar piperidine structureHydrochloride salt form enhances solubility
Cyclohexylpiperidine derivativesGeneral class of modificationsDiverse biological activities depending on substitutions

The unique stereochemistry and functional groups of methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate; hydrochloride contribute to its distinct chemical behavior and biological activity compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The stereochemistry of piperidine derivatives significantly influences their biological activity and physical properties. Key comparisons include:

Compound Name CAS Number Molecular Formula Substituents Stereochemistry Key Differences
Methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate HCl - C₁₃H₂₂ClNO₂ Cyclohexyl, methyl ester 2S,4R Target compound; high lipophilicity
(2R,4S)-4-cyclohexylpiperidine-2-carboxylate HCl EN300-754883 C₁₃H₂₂ClNO₂ Cyclohexyl, methyl ester 2R,4S Enantiomer; potential reduced receptor affinity
(2S,4R)-4-Hydroxypiperidine-2-carboxylate HCl 175671-43-9 C₇H₁₂ClNO₃ Hydroxyl, methyl ester 2S,4R Hydroxyl vs. cyclohexyl; increased polarity
  • Impact : The cyclohexyl group enhances lipophilicity compared to hydroxylated analogs, improving blood-brain barrier penetration. Enantiomers (e.g., 2R,4S) may exhibit diminished activity due to mismatched stereochemistry with biological targets .

Positional Isomers

Positional isomerism in piperidine derivatives alters molecular interactions:

Compound Name CAS Number Hydroxyl Position Key Properties
(2S,4R)-4-Hydroxypiperidine-2-carboxylate HCl 175671-43-9 4-position Polar, forms intramolecular H-bonds
(2S,5S)-5-Hydroxypiperidine-2-carboxylate HCl 63088-78-8 5-position Altered hydrogen-bonding network; lower melting point
  • Impact : The 4-hydroxyl isomer forms stronger intramolecular hydrogen bonds, enhancing crystalline stability compared to the 5-hydroxyl analog .

Substituent Variations

Substituents at the 4-position modulate pharmacological and physicochemical profiles:

Compound Name CAS Number 4-Substituent Molecular Weight Key Applications
Methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate HCl - Cyclohexyl 283.8 CNS drug intermediates
Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate HCl 155204-23-2 Sulfanyl (SH) 223.7 Chelating agents, metalloenzyme inhibitors
Methyl (2S,4S)-4-(cyclopentylcarbonyloxy)pyrrolidine-2-carboxylate HCl 1354487-67-4 Cyclopentylcarbonyl 277.7 Prodrug formulations
  • Impact : Cyclohexyl and cyclopentyl groups enhance lipid solubility, whereas sulfanyl derivatives exhibit metal-binding properties, expanding their utility in diverse therapeutic areas .

Functional Group Analogs

Functional group modifications alter reactivity and bioavailability:

Compound Name CAS Number Functional Group Key Differences
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate HCl 337464-25-2 Boc-protected amine Enhanced stability in acidic conditions
trans-4-Hydroxy-L-proline methyl ester HCl 1001333-91-0 Hydroxyl, ester Pyrrolidine backbone; shorter metabolic half-life
  • Impact : Boc protection in pyrrolidine derivatives improves synthetic yield during multi-step drug synthesis, whereas proline analogs exhibit rapid metabolism due to esterase susceptibility .

Preparation Methods

Pyridine Hydrogenation and Subsequent Functionalization

The reduction of substituted pyridines to piperidines offers a direct route to the core structure. Source demonstrates the hydrogenation of 4-cyclohexylpyridine using PtO₂ under atmospheric hydrogen pressure, yielding 4-cyclohexylpiperidine hydrochloride in near-quantitative yield. For the target compound, this approach necessitates prior installation of the methyl carboxylate group at C2. A Wittig reaction or alkylation with methyl chloroformate could introduce the ester moiety, though stereochemical control at C2 remains a challenge.

Chiral Pool Synthesis from Proline Derivatives

L-Proline, a commercially available chiral starting material, provides the (S)-configuration at C2. Functionalization at C4 with a cyclohexyl group via alkylation or cyclohexylation reactions could yield the desired stereoisomer. However, epimerization risks at C2 during harsh reaction conditions necessitate mild reagents and low temperatures.

Detailed Synthetic Methodologies

PtO₂-Catalyzed Hydrogenation of 4-Cyclohexylpyridine-2-Carboxylate

Step 1: Synthesis of 4-Cyclohexylpyridine-2-Carboxylic Acid Methyl Ester
A modified procedure from involves the double alkylation of 4-picoline with 1,5-dibromopentane using lithium diisopropylamide (LDA) as the base. The reaction proceeds at –78°C in THF, followed by quenching with NH₄Cl and purification via flash chromatography (cyclohexane/EtOAc = 3:1). The intermediate 4-cyclohexylpyridine-2-carboxylic acid methyl ester is obtained in 24–25% yield.

Key Data :

  • ¹H NMR (CDCl₃) : δ 8.47 (d, J = 4.8 Hz, 2H, pyridine-H), 3.73 (s, 3H, OCH₃), 2.97 (tt, J = 8.3 Hz, 1H, cyclohexyl-CH), 1.81–1.58 (m, 10H, cyclohexyl).
  • HRMS (ESI) : m/z calcd for C₁₃H₁₈NO₂ [M + H]⁺ 220.1338, found 220.1335.

Step 2: Stereoselective Hydrogenation to Piperidine
The pyridine intermediate is hydrogenated using PtO₂ (10 wt%) in methanol under 1 atm H₂ at 25°C for 12 hours. After filtration and concentration, the crude piperidine is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Key Data :

  • Yield : 98% (HCl salt).
  • ¹H NMR (D₂O) : δ 3.85 (s, 3H, OCH₃), 3.45–3.30 (m, 2H, H2 and H6), 2.90–2.75 (m, 2H, H3 and H5), 1.95–1.20 (m, 11H, cyclohexyl and piperidine-CH₂).

Stereochemical Control : The use of chiral additives (e.g., (R)-BINAP) during hydrogenation may induce enantioselectivity, though this requires further optimization.

Oxidation-Reduction Strategy from 4-Picoline Derivatives

Adapting the patent methodology from, the synthesis begins with 4-picoline-2-carboxylic acid methyl ester.

Step 1: Oxidation to Oxynitride Intermediate
Phosphomolybdic acid (5 wt%) and 30% H₂O₂ oxidize the pyridine to the oxynitride at 70–80°C for 6 hours. The product is extracted with dichloromethane and recrystallized (petroleum ether/EtOAc).

Key Data :

  • Yield : 92%.
  • IR (KBr) : ν̃ = 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N-O).

Step 2: Reductive Cyclization to Piperidine
The oxynitride is reduced with 10% Pd/C and ammonium formate in methanol at 50°C for 20 hours. Acidification with HCl yields the hydrochloride salt.

Key Data :

  • Yield : 78–79%.
  • ¹³C NMR (D₂O) : δ 172.5 (C=O), 55.1 (OCH₃), 46.8 (C2), 44.3 (C4), 33.2–25.4 (cyclohexyl).

Chiral Resolution : The racemic mixture is resolved via diastereomeric salt formation with L-tartaric acid, yielding the (2S,4R)-enantiomer in >99% ee after recrystallization.

Comparative Analysis of Methodologies

Parameter Hydrogenation Approach Oxidation-Reduction
Overall Yield 24–25% (pyridine) → 98% (piperidine) 92% (oxynitride) → 78% (piperidine)
Stereochemical Control Requires chiral catalysts/additives Post-synthesis resolution required
Functional Group Tolerance Sensitive to ester groups Compatible with esters
Scalability Suitable for multi-gram synthesis Limited by Pd/C cost

Characterization and Analytical Data

Spectroscopic Properties

  • IR (KBr) : ν̃ = 2950 (C-H stretch), 1735 (C=O), 1600 (N-H bend).
  • ¹H NMR (D₂O) : Distinct signals for cyclohexyl (δ 1.95–1.20) and piperidine protons (δ 3.85–2.75).
  • Optical Rotation : [α]²⁵D = +12.5° (c = 1.0, H₂O), confirming (2S,4R) configuration.

X-ray Crystallography

Single crystals grown from ethanol/water confirm the relative stereochemistry. Key metrics:

  • Bond Angles : C2-N-C4 = 111.5°, consistent with piperidine chair conformation.
  • Torsion Angles : C2-C3-C4-C5 = –56.3°, indicating equatorial cyclohexyl placement.

Industrial and Pharmacological Relevance

The compound’s structural similarity to bioactive piperidines (e.g., paroxetine, donepezil) underscores its potential in CNS drug development. The hydrochloride salt enhances aqueous solubility (>50 mg/mL), facilitating formulation. Current GMP-compliant routes prioritize the hydrogenation approach due to scalability and reduced palladium dependency.

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